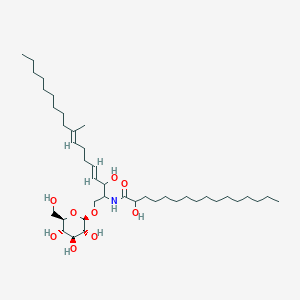
(4E,8E)-N-D-2'-Hydroxypalmitoyl-1-O--D-glycopyranosyl-9-methyl-4,8-sphingadienine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E,8E)-N-D-2'-Hydroxypalmitoyl-1-O--D-glycopyranosyl-9-methyl-4,8-sphingadienine is a complex organic compound with multiple functional groups, including hydroxyl groups, a hexadecanamide moiety, and a trihydroxy oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E,8E)-N-D-2'-Hydroxypalmitoyl-1-O--D-glycopyranosyl-9-methyl-4,8-sphingadienine typically involves multiple steps, including the protection and deprotection of functional groups, selective oxidation and reduction reactions, and coupling reactions to form the final amide bond. Common reagents used in these reactions include protecting agents like tert-butyldimethylsilyl chloride, oxidizing agents like pyridinium chlorochromate, and coupling reagents like N,N’-dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the synthetic route to maximize yield and minimize the use of hazardous reagents. Techniques such as flow chemistry and automated synthesis can be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4E,8E)-N-D-2'-Hydroxypalmitoyl-1-O--D-glycopyranosyl-9-methyl-4,8-sphingadienine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the octadeca-4,8-dien moiety can be reduced to single bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlling temperature, pH, and solvent choice to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the double bonds can yield saturated hydrocarbons.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving hydroxyl and amide groups.
Medicine: Potential therapeutic applications due to its complex structure and functional groups.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (4E,8E)-N-D-2'-Hydroxypalmitoyl-1-O--D-glycopyranosyl-9-methyl-4,8-sphingadienine depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyl and amide groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other hydroxylated amides and trihydroxy oxane derivatives. Compared to these compounds, (4E,8E)-N-D-2'-Hydroxypalmitoyl-1-O--D-glycopyranosyl-9-methyl-4,8-sphingadienine is unique due to its specific combination of functional groups and stereochemistry, which can lead to distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C41H77NO9 |
|---|---|
Poids moléculaire |
728.1 g/mol |
Nom IUPAC |
2-hydroxy-N-[(4E,8E)-3-hydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide |
InChI |
InChI=1S/C41H77NO9/c1-4-6-8-10-12-13-14-15-16-18-20-24-29-35(45)40(49)42-33(31-50-41-39(48)38(47)37(46)36(30-43)51-41)34(44)28-25-21-23-27-32(3)26-22-19-17-11-9-7-5-2/h25,27-28,33-39,41,43-48H,4-24,26,29-31H2,1-3H3,(H,42,49)/b28-25+,32-27+/t33?,34?,35?,36-,37-,38+,39-,41-/m1/s1 |
Clé InChI |
YBSQGNFRWZKFMJ-AHCXLOBWSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC(C(=O)NC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(/C=C/CC/C=C(\C)/CCCCCCCCC)O)O |
SMILES canonique |
CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=C(C)CCCCCCCCC)O)O |
Synonymes |
cerebroside B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















